(Carbonic acid allyl)anion

Description

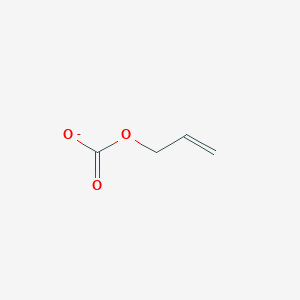

The (carbonic acid allyl)anion is a deprotonated species derived from allyl carbonate esters, where the allyl group (CH₂=CH-CH₂-) is bonded to a carbonate moiety (CO₃²⁻). This anion is structurally characterized by a conjugated system that allows charge delocalization across the carbonate and allyl groups, enhancing its stability . The anion can form through deprotonation of allyl carbonic acid derivatives, such as diallyl diglycol carbonate (C₁₂H₁₈O₇), where the carbonate group bridges two allyloxy units . Its reactivity is influenced by the electron-withdrawing nature of the carbonate group, which modifies the nucleophilic behavior of the allyl fragment compared to simpler allyl anions .

Properties

Molecular Formula |

C4H5O3- |

|---|---|

Molecular Weight |

101.08 g/mol |

IUPAC Name |

prop-2-enyl carbonate |

InChI |

InChI=1S/C4H6O3/c1-2-3-7-4(5)6/h2H,1,3H2,(H,5,6)/p-1 |

InChI Key |

DQRVWGKCDJKPAQ-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOC(=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Allylic Substitution Reactions

Allylic substitution reactions are fundamental transformations involving the allyl anion. These reactions typically proceed via nucleophilic attack at the allylic position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Mechanism : The reaction generally follows a two-step mechanism:

-

Formation of a π-allyl complex with a transition metal catalyst (e.g., palladium).

-

Nucleophilic attack by a suitable nucleophile.

-

-

Example Reactions :

2.2. Carbonyl Allylation

The carbonyl allylation process involves the addition of the allyl anion to carbonyl compounds (aldehydes or ketones), yielding homoallylic alcohols.

-

Reaction Overview : The reaction can be catalyzed by various metal complexes, such as boron or palladium catalysts.

-

Significance : This transformation is crucial for constructing complex molecules in organic synthesis, especially in the pharmaceutical industry .

2.3. Enantioselective Reactions

Recent advancements have focused on achieving enantioselectivity in reactions involving the carbonic acid allyl anion.

-

Catalytic Systems : Chiral catalysts enable asymmetric synthesis, allowing for the formation of enantiomerically enriched products.

-

Applications : Such methods are vital for synthesizing biologically active compounds where stereochemistry plays a critical role .

Thermochemical Data

Understanding the thermochemical properties of the carbonic acid allyl anion aids in predicting its behavior in reactions.

3.1. Enthalpy of Formation

The enthalpy of formation for the allyl anion is crucial for evaluating reaction feasibility and stability.

| Property | Value |

|---|---|

| Formula | [CH₂CHCH₂]⁻ |

| CAS Number | 1724-46-5 |

| Enthalpy of Formation (ΔH°) | -12.5 kcal/mol |

This data indicates that the allyl anion is relatively stable compared to other carbanions, which influences its reactivity patterns .

4.1. Mechanistic Studies

Recent studies have elucidated the mechanisms by which carbonic acid allyl anions participate in various reactions:

-

Radical Mechanisms : Some reactions proceed via radical pathways, where intermediates such as radical cations are formed before undergoing further transformations .

-

Transition States : Computational studies have provided insights into transition state geometries and energy barriers associated with allylic substitutions and carbonyl additions, enhancing our understanding of these processes .

4.2. Experimental Observations

Experimental findings have confirmed theoretical predictions regarding reactivity:

-

Selectivity Patterns : Observations indicate that sterics and electronics significantly influence selectivity in nucleophilic attacks on allylic positions.

-

Catalyst Performance : The choice of catalyst and reaction conditions can dramatically affect yields and selectivities in reactions involving carbonic acid allyl anions .

Comparison with Similar Compounds

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds through a two-step cascade:

-

Radical Generation : Blue light irradiation (450 nm) activates a photoredox catalyst (e.g., Ir(ppy)₃), which facilitates the oxidation of HCO₂Cs. This produces CO₂- − and a hydrogen atom, enabling HAT-mediated abstraction of a hydrogen atom from the allylic alcohol substrate.

-

Carboxylation and Cyclization : CO₂- − adds to the alkene moiety of the allylic alcohol, forming a carbon-centered radical intermediate. Subsequent single-electron reduction generates a carbanion, which undergoes cyclization with the hydroxyl group to yield γ-butyrolactones.

Key experimental parameters include:

Table 1. Substrate Scope for Radical Hydrocarboxylation

Computational Insights

Artificial force induced reaction (AFIR) calculations revealed that the 1,2-aryl migration pathway dominates over alternative pathways (e.g., dearomative addition) due to a lower activation barrier (ΔG‡ = 7.1 kcal/mol). This migration event, observed in α,α-diaryl substrates, underscores the anion's role in facilitating stereoselective transformations.

Palladium-Catalyzed Activation with CO₂

Transition-metal catalysis offers a complementary route to the this compound, leveraging CO₂ as both an activating agent and a carboxyl source. A seminal study demonstrated that allylic alcohols react with CO₂ in the presence of Pd(PPh₃)₄ to form allyl carbonates, which subsequently undergo oxidative addition to palladium.

Reaction Protocol

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Conditions : CO₂ atmosphere (1 atm), 100°C, 20 hours.

-

Nucleophiles : Nitroalkanes, nitriles, and aldehydes (pKa up to ~25).

The in situ generation of hydroxide (from CO₂ and water) deprotonates the nucleophile, enabling attack on the π-allylpalladium intermediate. This step concomitantly releases the this compound, which is trapped by the palladium center.

Table 2. Palladium-Catalyzed Allylation Yields

Limitations and Scope

Alkyl-substituted allylic alcohols (e.g., prenyl alcohol) exhibited poor reactivity, likely due to steric hindrance during oxidative addition. Nevertheless, this method avoids stoichiometric bases and produces water as the sole byproduct, aligning with green chemistry principles.

Synthesis via Alkali Metal Formate Salts

Alkali metal formates serve as practical precursors to CO₂- −, enabling the scalable synthesis of the this compound. A patented method describes the preparation of calcium allyl carbonate (Ca(OCOOCH₂CH=CH₂)) through the reaction of allyl alcohol with CO₂ in the presence of calcium hydroxide.

Procedure and Optimization

-

Reagents : Allyl alcohol, CO₂ gas, Ca(OH)₂.

-

Conditions : 60–80°C, 4–6 hours.

The anion is stabilized by coordination to Ca²+, which prevents undesired protonation. This method is notable for its operational simplicity and suitability for industrial applications.

Electrochemical Reduction of CO₂

Electrochemical methods provide a tunable platform for generating CO₂- −. By applying a cathodic potential (−2.2 V vs SCE), CO₂ is reduced to CO₂- −, which subsequently reacts with allylic alcohols. While less explored than photoredox approaches, this strategy offers precise control over electron transfer kinetics.

Key Advancements

-

Electrolyte : Tetraalkylammonium salts in DMF.

-

Electrode Materials : Glassy carbon cathode, Pt anode.

Acid-Base Reaction of Allyl Carbonates

Deprotonation of allyl carbonates (e.g., allyl methyl carbonate) with strong bases (e.g., LDA or NaH) provides direct access to the this compound. This method, though straightforward, requires anhydrous conditions and stoichiometric base usage.

Q & A

Basic Research Questions

Q. What laboratory methods are effective for synthesizing the (carbonic acid allyl)anion, and how can its formation be verified?

- The anion is typically generated via electrochemical reduction of allylic halides (e.g., cinnamyl chloride) under CO₂ atmosphere, forming resonance-stabilized intermediates . Alkali metal carbonates (e.g., Na₂CO₃) can also deprotonate allyl carbonates under anhydrous conditions . Verification involves NMR spectroscopy to track resonance splitting (e.g., δ 5–6 ppm for allylic protons) and infrared (IR) spectroscopy to confirm C=O and C-O⁻ stretches (e.g., ~1600 cm⁻¹ and ~1400 cm⁻¹) .

Q. How does pH influence the dissociation dynamics of allyl carbonate precursors to form the anion?

- Deprotonation of allyl carbonates (pKa ~5–6) requires mildly basic conditions (pH >8). The carbonate group acts as a leaving group, and the stability of the resulting anion depends on resonance delocalization across the allyl system. At lower pH (<5), protonation dominates, reverting to the neutral carbonate ester .

Q. What analytical techniques are most reliable for characterizing the electronic structure of the this compound?

- Molecular Orbital (MO) Analysis : Computational methods (e.g., DFT) map the nonbonding π₂ orbital with electron density distributed over C1 and C3 .

- IR Spectroscopy : Detects vibrational modes linked to the carboxylate (COO⁻) and allyl (C=C) moieties .

- Electrochemical Profiling : Cyclic voltammetry reveals reduction potentials (e.g., −1.2 to −1.5 V vs. SCE) for allyl halide reduction .

Advanced Research Questions

Q. What determines the regioselectivity of CO₂ insertion into the this compound during electrocatalytic carboxylation?

- The nonbonding π₂ orbital’s symmetry allows nucleophilic attack at both terminal carbons (C1 and C3), leading to equal carboxylation at either position. Experimental data (e.g., 95% yield for cinnamyl chloride carboxylation) confirm no preference, consistent with resonance models .

Q. How do catalytic cycles involving allyl carbonates achieve irreversibility compared to allyl acetates?

- Allyl methyl carbonate generates methoxide (pKa ~15.5), which deprotonates nucleophiles (e.g., ethyl nitroacetate) irreversibly, driving the reaction forward. In contrast, allyl acetate’s acetate anion (pKa ~4.75) cannot deprotonate weaker acids, requiring added bases (e.g., DIPEA) and reversible steps .

Q. What role do HOMO-LUMO interactions play in the reactivity of the this compound with electrophiles?

- The HOMO (π₂) of the allyl anion interacts with the LUMO (σ* C-X) of electrophiles (e.g., CO₂ or alkyl halides). Computational studies show that electron-withdrawing substituents on the allyl system lower the HOMO energy, reducing reactivity .

Data Contradiction Analysis

Q. Why do some studies report variable yields in allyl anion carboxylation under similar conditions?

- Contradictions arise from differences in electrode materials (e.g., Ag vs. Cu@Ag composites), which alter reduction kinetics. For example, [Cu]@Ag electrodes enhance CO₂ fixation efficiency (yield: 92% vs. 75% with Ag alone) due to improved electron transfer . Solvent polarity (e.g., DMF vs. THF) also affects ion pairing and anion stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.